molecular formula C13H14N2O3 B15281776 2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

Cat. No.: B15281776
M. Wt: 246.26 g/mol
InChI Key: IWSOXHMIRLSLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide is a synthetic organic compound with the molecular formula C13H14N2O3 It is a derivative of coumarin, a class of compounds known for their diverse biological activities

Preparation Methods

The synthesis of 2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide typically involves the reaction of 7-amino-4-methylcoumarin with appropriate organic halides. The reaction conditions often include the use of solvents such as ethanol and purification steps like recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include organic halides, oxidizing agents, and reducing agents.

Scientific Research Applications

2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide can be compared with other coumarin derivatives, such as:

    7-amino-4-methylcoumarin: A precursor in the synthesis of the compound.

    4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another coumarin derivative with different functional groups. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14/h3-6,8H,14H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSOXHMIRLSLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.